5-Fluorobenzo[h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
163275-58-9 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-8H |
InChI Key |
SDVWBQUXSOQPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluorobenzo H Quinoline and Its Chemical Derivatives
Traditional and Established Synthetic Pathways to Fluorinated Benzo[h]quinoline (B1196314)
Traditional methods for synthesizing fluorinated benzo[h]quinolines typically rely on a two-pronged approach: either constructing the heterocyclic ring system from a pre-fluorinated precursor or introducing the fluorine atom onto a pre-formed benzo[h]quinoline scaffold. These pathways, while foundational, often involve harsh reaction conditions and may suffer from limitations in yield and regioselectivity.
Skraup Reaction Variants for Benzo[h]quinoline Scaffold Formation
The Skraup reaction is a cornerstone of quinoline (B57606) synthesis, involving the reaction of an aniline (B41778) derivative with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent. To generate the benzo[h]quinoline system, 1-naphthylamine (B1663977) is used as the starting amine.
For the direct synthesis of 5-Fluorobenzo[h]quinoline, a fluorinated analog of 1-naphthylamine is required. Specifically, 4-Fluoro-1-naphthylamine serves as the key precursor. In this reaction, the amine undergoes conjugate addition to acrolein (formed in situ from the dehydration of glycerol), followed by electrophilic cyclization onto the naphthalene (B1677914) ring and subsequent oxidation to yield the final aromatic product. The fluorine atom, being a substituent on the starting material, is carried through the reaction sequence to its final position at C5 of the benzo[h]quinoline core.
The primary challenges of this method are the aggressive conditions (high temperatures and strongly acidic media) and the potential for side-product formation.
Table 1: Comparison of Skraup Synthesis for Benzo[h]quinoline and its 5-Fluoro Derivative You can sort the data by clicking on the table headers.
| Target Compound | Key Starting Material | Key Reagents | Typical Conditions | Key Feature |
|---|---|---|---|---|
| Benzo[h]quinoline | 1-Naphthylamine | Glycerol, Sulfuric acid, Nitrobenzene (oxidant) | 130-160 °C | Builds the quinoline ring onto an unsubstituted naphthalene core. |
| This compound | 4-Fluoro-1-naphthylamine | Glycerol, Sulfuric acid, Arsenic acid or Nitrobenzene | 140-170 °C | Incorporates the fluorine atom from a pre-fluorinated starting material. |
Schiemann Reaction in Fluorine Atom Introduction
The Balz-Schiemann reaction provides a classic route for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate. This method is not used to build the scaffold but to functionalize it post-synthesis. The synthesis of this compound via this pathway begins with the parent Benzo[h]quinoline molecule.
The multi-step sequence is as follows:
Nitration: Benzo[h]quinoline is nitrated, typically using a mixture of nitric and sulfuric acids. The electrophilic substitution occurs preferentially at the C5 position, yielding 5-Nitrobenzo[h]quinoline .
Reduction: The nitro group is subsequently reduced to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation, producing 5-Aminobenzo[h]quinoline .
Diazotization and Fluorination: The resulting amine is treated with Sodium nitrite (NaNO₂) in the presence of Tetrafluoroboric acid (HBF₄). This forms the intermediate Benzo[h]quinoline-5-diazonium tetrafluoroborate salt. This salt is isolated and then thermally decomposed, which expels nitrogen gas and the BF₃ group, leaving the fluorine atom attached to the C5 position to afford the final product, This compound .
While effective, this pathway is lengthy and the thermal decomposition step can result in moderate to low yields.
Table 2: Step-wise Schiemann Reaction for the Synthesis of this compound You can sort the data by clicking on the table headers.
| Step | Substrate | Reagents | Product | Notes |
|---|---|---|---|---|
| 1 | Benzo[h]quinoline | HNO₃ / H₂SO₄ | 5-Nitrobenzo[h]quinoline | Electrophilic aromatic substitution. |
| 2 | 5-Nitrobenzo[h]quinoline | SnCl₂ / HCl or H₂/Pd-C | 5-Aminobenzo[h]quinoline | Reduction of the nitro group. |
| 3 | 5-Aminobenzo[h]quinoline | NaNO₂, HBF₄ | Benzo[h]quinoline-5-diazonium tetrafluoroborate | Formation of the key diazonium salt. |
Electrochemical Synthetic Routes for Fluorinated Quinolines
Electrochemical methods represent another established, albeit less common, approach for fluorination. Direct anodic fluorination can be used to introduce fluorine onto an aromatic system. In this context, Benzo[h]quinoline would be subjected to electrolysis in an anhydrous organic solvent containing a suitable fluoride (B91410) salt as both the electrolyte and fluorine source, such as Triethylamine trihydrofluoride (Et₃N·3HF).
Modern and Catalytic Strategies in this compound Synthesis
Contemporary organic synthesis has shifted towards more efficient, atom-economical, and selective methods, with transition-metal catalysis at the forefront. These strategies allow for the construction of complex molecules like this compound under milder conditions with greater functional group tolerance.
Oxidative Annulation Techniques
Oxidative annulation involves the formation of a new ring through C-H activation, coupling two molecular fragments with the formal loss of H₂. This approach is highly valued for its step-economy, as it bypasses the need for pre-functionalized starting materials like organohalides or organometallics.
Ruthenium catalysts are particularly effective in mediating the oxidative annulation of anilines (or their aromatic analogs) with alkynes to form quinolines. This strategy can be directly applied to the synthesis of this compound.
The reaction involves the C-H/N-H annulation of 4-Fluoro-1-naphthylamine with a suitable alkyne partner. The catalytic cycle, typically initiated by a catalyst like [Ru(p-cymene)Cl₂]₂ , proceeds through several key steps:
Coordination of the amine and C-H activation at the C8 position of the naphthylamine ring to form a five-membered ruthenacycle intermediate.
Coordinative insertion of the alkyne into the Ru-C bond.
Reductive elimination to form the new heterocyclic ring and regenerate the active catalyst. An external oxidant, such as Copper(II) acetate (Cu(OAc)₂), is required to close the catalytic cycle. This method offers high regioselectivity, as the cyclization is directed by the amino group, and provides a direct, modular route to the desired product under significantly milder conditions than the Skraup reaction.
Table 3: Representative Ruthenium-Catalyzed Synthesis of a this compound Derivative You can sort the data by clicking on the table headers.
| Entry | Naphthylamine Substrate | Alkyne Partner | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Fluoro-1-naphthylamine | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ (2.5) | Cu(OAc)₂ (2.0) | 1,2-Dichloroethane | 120 | 85 |
| 2 | 4-Fluoro-1-naphthylamine | 1-Hexyne | [Ru(p-cymene)Cl₂]₂ (3.0) | Cu(OAc)₂ (2.5) | t-AmylOH | 110 | 78 |
Note: Yields are representative and based on published methodologies for analogous ruthenium-catalyzed annulations. Actual yields may vary based on specific reaction optimization.
Rhodium-Catalyzed Ortho-C-H Activation
Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, enabling the construction of complex molecular architectures from simple precursors. snnu.edu.cn In the context of quinoline synthesis, rhodium(III)-catalyzed oxidative annulation reactions are particularly noteworthy. These reactions often involve the coupling of arenes bearing a directing group with unsaturated partners like alkenes or alkynes. snnu.edu.cn
A common strategy involves the rhodium-catalyzed oxidative C-H annulation of pyridines with alkynes to construct the quinoline core. beilstein-journals.org For instance, isonicotinamide (B137802) can react with two equivalents of an alkyne in the presence of a rhodium catalyst and a copper(II) oxidant. The proposed mechanism initiates with the coordination of the pyridine (B92270) to the rhodium center, followed by ortho-C-H activation to form a five-membered rhodacycle. Sequential insertion of two alkyne molecules leads to an expanded seven-membered ring, which then undergoes reductive elimination to yield the quinoline product and a Rh(I) species, which is re-oxidized by the copper salt to complete the catalytic cycle. beilstein-journals.org
The direct C-H activation of the quinoline nucleus itself has also been demonstrated. The rhodium(I) complex RhH{κ³-P,O,P-[xant(PiPr₂)₂]} has been shown to selectively activate C-H bonds in quinoline and its derivatives. nih.gov Studies reveal a preference for the activation of the heteroring over the carbocyclic ring, with the specific position of activation being influenced by the substituents present on the quinoline substrate. nih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| [Rh(III)] / Cu(II) oxidant | Pyridine derivatives + Alkynes | Substituted Quinolines | Oxidative annulation via C-H activation. beilstein-journals.org |
| RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | Quinoline derivatives | Rhodium-quinolinyl complexes | Direct C-H activation of the quinoline core. nih.gov |
Cobalt-Assisted C-H Bond Functionalization
The use of first-row transition metals like cobalt is highly attractive due to their natural abundance, lower cost, and reduced toxicity compared to precious metals. rsc.org Cobalt-catalyzed C-H functionalization has become a versatile tool in organic synthesis. rsc.org These reactions often employ a directing group, such as the 8-aminoquinolyl group, to guide the catalyst to a specific C-H bond for functionalization. chim.itresearchgate.net
A representative method involves the cobalt-catalyzed, aminoquinoline-directed coupling of C(sp²)-H bonds of benzamides with various partners. For example, the annulation of arenes and alkenes with alkynylsilanes can produce isoquinolone and pyridine derivatives in moderate to high yields. chim.it The reaction is typically catalyzed by a Co(II) salt, such as Co(OAc)₂, with an oxidant like Mn(OAc)₂. The proposed mechanism involves the oxidation of Co(II) to a Co(III) intermediate, which then participates in the C-H activation step. chim.itnih.gov While not directly demonstrated for this compound, this methodology's tolerance for various functional groups, including halogens, suggests its potential applicability. chim.it
| Catalyst System | Directing Group | Coupling Partner | Product Type |
| Co(OAc)₂ / Mn(OAc)₂ | 8-Aminoquinolyl | Alkynes, Alkenes | Isoquinolones, Dihydroisoquinolin-1(2H)-ones. chim.itmdpi.com |
| Co(NO₃)₂ / Mn(OAc)₃ | Arylphosphinic amides | Alkynes, Alkenes | Various heterocycles. chim.it |
Copper-Mediated C-H Activation Approaches
Copper catalysis offers a cost-effective and environmentally benign alternative for C-H functionalization. nih.gov Copper-catalyzed methods have been developed for a wide range of transformations, including the formation of C-C, C-N, and C-halogen bonds. nih.govbeilstein-journals.org
For the synthesis of quinoline derivatives, copper-catalyzed cascade reactions have been developed. One such process involves the synthesis of N-fused quinolines from the reaction of N-(o-alkynyl)aryl-amides or -imides with compounds containing active C(sp³)-H bonds. nih.gov This reaction is initiated by the generation of a radical via C(sp³)-H activation, which then undergoes a cascade of radical addition and cyclization to form the final product. nih.gov Another approach is the direct 2-acetoxylation of quinoline N-oxides, which uses a copper(I) catalyst and an oxidant to couple the quinoline N-oxide with an aldehyde. rsc.org
Furthermore, copper catalysts can mediate the selective halogenation of quinoline derivatives. For example, using Cu(OAc)₂ as the catalyst and CuCl₂ as the chlorine source, 8-amidoquinolines can be selectively chlorinated at the C-5 position. beilstein-journals.org This highlights the potential for direct, copper-mediated fluorination or the introduction of other halogens that could be subsequently converted to a fluorine atom.
| Catalyst System | Reactants | Transformation | Key Features |
| CuBr / DTBP | N-(o-alkynyl)arylamides + C(sp³)-H compounds | N-fused Quinolines | Radical addition-cyclization cascade. nih.gov |
| Cu(OAc)₂ / CuCl₂ | 8-Amidoquinolines | 5-Chloro-8-amidoquinolines | Selective C-H chlorination. beilstein-journals.org |
| Cu(I) / TBHP | Quinoline N-oxides + Aldehydes | 2-Acyloxyl Quinolines | Cross-dehydrogenative coupling. rsc.org |
Transition-Metal-Free Synthetic Protocols
Growing interest in sustainable chemistry has spurred the development of transition-metal-free synthetic methods. rsc.org These approaches avoid the cost and potential toxicity associated with metal catalysts. rsc.org For quinoline synthesis, several innovative metal-free cascade and multi-component reactions have been reported.
One strategy involves the formal [4+2] annulation of anthranils and enaminones, catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI), to produce 3-acylquinolines under mild conditions. mdpi.commdpi.com Another powerful method is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds in the presence of TsOH and K₂S₂O₈ to yield a variety of 3-substituted quinolines. frontiersin.org This reaction tolerates a broad range of functional groups, including halogens like fluorine. frontiersin.org
A particularly efficient, additive-free method is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This reaction proceeds rapidly at moderate temperatures to give multiply substituted quinolines in good yields, demonstrating high atom economy. organic-chemistry.org
| Reaction Type | Reactants | Key Reagents | Product |
| [4+2] Annulation | Anthranils + Enaminones | MSA, NaI | 3-Acylquinolines. mdpi.commdpi.com |
| Oxidative Cyclocondensation | N,N-dimethyl enaminones + o-Aminobenzyl alcohols | TsOH, K₂S₂O₈ | 3-Substituted Quinolines. frontiersin.org |
| Three-Component Cascade | Aryl diazonium salts + Nitriles + Alkynes | None (Additive-free) | Multiply Substituted Quinolines. organic-chemistry.org |
Photo-Induced Cyclization Methods
Photochemical reactions offer a green and efficient pathway for the synthesis of complex organic molecules, often proceeding under mild conditions without the need for catalysts or oxidants. rsc.org For the synthesis of benzo[h]quinolines, a photo-induced dehydrogenative annulation has been developed.
This method involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light in the presence of trifluoroacetic acid (TFA). rsc.org The reaction is proposed to proceed through a sequence of 6π-electrocyclization, a rsc.orgrsc.org-hydride shift, 1,3-enamine tautomerization, and finally, the elimination of a hydrogen molecule to afford the aromatic 6-phenylbenzo[h]quinoline product. rsc.org This protocol is noted for its high atom efficiency and avoidance of transition metals and external oxidants. rsc.org
| Substrate | Conditions | Key Steps | Product Type |
| (E)-2-Phenyl-3-styrylpyridines | 254 nm UV light, EtOH, TFA | 6π-Electrocyclization, rsc.orgrsc.org-H shift, Tautomerization | 6-Phenylbenzo[h]quinolines. rsc.org |
Cascade and Multi-Component Reaction Systems
Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex products in a single operation without isolating intermediates. u-tokyo.ac.jporganic-chemistry.org This approach saves time, resources, and reduces waste.
A recently developed one-pot method for synthesizing functionalized benzo[h]quinolines involves a lithium-hexamethyldisilazane (LiHMDS)-catalyzed double annulation cascade reaction of benzonitriles and diynones. nih.gov This atom- and step-economical approach forms two C-C bonds and one C-N bond in a single pot, yielding a variety of benzo[h]quinolines in high yields. The regioselectivity of the reaction with unsymmetrical diynones was found to be influenced by both electronic and steric factors. nih.gov
Another powerful MCR is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without any catalyst or additive to form polysubstituted quinolines. organic-chemistry.org The reaction is initiated by the formation of an N-arylnitrilium salt from the diazonium salt and nitrile, which then undergoes cycloaddition with the alkyne to construct the quinoline ring directly. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
| Double Annulation Cascade | Benzonitriles + Diynones | LiHMDS | One-pot synthesis of functionalized Benzo[h]quinolines. nih.gov |
| Three-Component Annulation | Aryl diazonium salts + Nitriles + Alkynes | Additive-free | Rapid and efficient synthesis of multiply substituted quinolines. organic-chemistry.org |
| Povarov MCR / Oxidation | Aldehydes + Anilines + Alkenes, then MnO₂ | Yb(OTf)₃ (Povarov), MnO₂ (Oxidation) | Two-step sequence to complex quinolines. d-nb.info |
Regioselective Fluorination Strategies and Building Block Synthesis
The introduction of fluorine into a molecule can significantly alter its chemical and biological properties. Therefore, methods for regioselective fluorination and the synthesis of key fluorinated building blocks are of paramount importance.
Regioselective Fluorination Strategies
Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is a highly valuable strategy. One approach involves the use of palladium catalysts. For example, the fluorination of a benzo[h]quinolinyl palladium complex with an electrophilic fluorine source can yield 10-fluorobenzo[h]quinoline in excellent yield. rsc.org The reaction is believed to proceed through a Pd(IV) intermediate. rsc.org
Transition-metal-free methods have also been developed. A photocatalyst-free, visible-light-induced C-H fluorination of heteroarenes like quinoline has been reported. chinesechemsoc.org Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source and a silane, this method achieves fluorination with a strong preference for the C2 position under mild, ambient conditions. chinesechemsoc.org
Electrolytic fluorination offers another route. Various quinoline derivatives can undergo electrolytic fluorination at room temperature to provide moderate to good yields of fluorinated products, such as 5,8-difluoroquinolines, in short reaction times. researchgate.net Additionally, electrophilic fluorinating reagents like Selectfluor can be used for the regioselective fluorination of activated heterocyclic systems. mdpi.com
| Method | Fluorine Source | Catalyst/Conditions | Regioselectivity |
| Palladium-Catalyzed | Electrophilic F+ source | Pd(OTf)₂·2H₂O | Ortho-fluorination directed by a coordinating group. rsc.org |
| Photocatalyst-Free | N-fluorobenzenesulfonimide (NFSI) | Visible light, Et₃SiH | C2-selective fluorination of quinolines. chinesechemsoc.org |
| Electrolytic Fluorination | Et₃N·3HF | Electrolysis, Pt electrodes | 5,8-difluorination of quinolines. researchgate.net |
| Electrophilic Fluorination | Selectfluor | Acetonitrile (B52724), heat/microwave | Activated positions (e.g., enamine-activated). mdpi.com |
Building Block Synthesis
The synthesis of complex target molecules relies on the availability of versatile building blocks. For the construction of fluorinated benzo[h]quinolines, key precursors include appropriately substituted anilines, naphthaldehydes, or other fragments that can be assembled using classical methods like the Skraup or Doebner-von Miller reactions, adapted for modern synthetic practices. researchgate.net
The synthesis of fluorinated building blocks often involves halofluorination reactions. Cyclic olefins can be treated with an electrophilic halogen source (e.g., NBS, NIS) and a fluoride source like Deoxo-Fluor® to install both a halogen and a fluorine atom across the double bond. beilstein-journals.org Subsequent elimination reactions can then yield various fluorine-containing unsaturated small molecules, which serve as valuable precursors for more complex structures. beilstein-journals.org
The synthesis of amine-functionalized quinolines is also crucial, as these can serve as directing groups or handles for further elaboration. For example, 4,7-dichloroquinoline (B193633) can be reacted with diamines like ethylenediamine (B42938) or 1,4-diaminobutane (B46682) to prepare 4-amino-7-chloroquinoline intermediates, which can then be coupled with other fragments. mdpi.compreprints.org
Specific Fluorination at the Benzo[h]quinoline Nucleus
Direct fluorination of the benzo[h]quinoline scaffold presents challenges typical of electrophilic aromatic substitution on polycyclic heteroaromatic systems, including issues of regioselectivity and harsh reaction conditions. An effective and selective synthetic route involves building the core structure from a strategically functionalized precursor.
One notable method involves the temperature-dependent cyclization of N-propargyl-2,4-bis(trifluoroacetyl)-1-naphthylamine. clockss.org This precursor, prepared via an N-N exchange reaction between N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine and propargylamine, undergoes ring-formation reactions in the presence of active methylene (B1212753) compounds like dialkyl malonates and a sodium alkoxide base. clockss.org The reaction exhibits distinct chemoselectivity based on temperature. At elevated temperatures (reflux), the reaction favors the formation of fluorine-containing benzo[h]quinolines. Conversely, at lower temperatures, the reaction yields 1H-benzo[h]quinolin-2-ones. clockss.org
This approach provides an efficient and selective pathway to fluorine-containing benzo[h]quinolines that are otherwise difficult to access. clockss.org For instance, the reaction of the N-propargyl precursor with diethyl malonate in the presence of sodium ethoxide at reflux temperature yields the desired benzo[h]quinoline derivative in good yield. clockss.org
Table 1: Synthesis of Fluorine-Containing Benzo[h]quinolines via Cyclization
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| N-Propargyl-2,4-bis(trifluoroacetyl)-1-naphthylamine | Diethyl malonate / NaOEt | Reflux | Diethyl 2-(trifluoromethyl)benzo[h]quinoline-3,4-dicarboxylate | 77 | clockss.org |
| N-Propargyl-2,4-bis(trifluoroacetyl)-1-naphthylamine | Diisopropyl malonate / NaOiPr | Reflux | Diisopropyl 2-(trifluoromethyl)benzo[h]quinoline-3,4-dicarboxylate | 43 | clockss.org |
Studies on the reactivity of the fluorinated nucleus, such as the electrophilic deuteration of monofluorinated benzo[h]quinoline derivatives in strong acid (96% D₂SO₄), provide insight into the electronic effects of the fluorine substituent. clockss.org The observed reaction rates are not simply explained by the inductive and resonance effects of the fluorine atom, nor are they perfectly correlated with the stability of the σ-complexes calculated by semiempirical molecular orbital methods. clockss.org This highlights the complex interplay of electronic factors that govern the reactivity of the this compound system. clockss.org
Preparation of Halogenated Quinolines as Synthetic Intermediates (e.g., 4-Bromo-2-fluoroquinoline)
Halogenated quinolines are crucial synthetic intermediates, as the halogen atom serves as a versatile handle for further functionalization through various cross-coupling reactions. nih.gov The synthesis of these intermediates can be achieved through several established methods, including the cyclization of halogenated precursors or direct halogenation of the quinoline ring.
A general and metal-free protocol has been developed for the regioselective C5-H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. researchgate.net Another versatile method is the electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as iodine monochloride (ICl), bromine (Br₂), or iodine (I₂), which yields 3-haloquinolines under mild conditions. nih.gov
The preparation of the specific intermediate, 4-Bromo-2-fluoroquinoline , would typically involve a cyclization strategy starting from a correspondingly substituted aniline, such as 4-Bromo-2-fluoroaniline (B1266173) . The synthesis of this aniline precursor can be accomplished via the reduction of 4-bromo-2-fluoro-1-nitrobenzene. chemicalbook.com
A common procedure for this reduction is the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride in a solvent mixture such as ethanol (B145695) and water. chemicalbook.com The reaction mixture is heated to drive the reduction of the nitro group to an amine, yielding 4-bromo-2-fluoroaniline after purification. chemicalbook.com
Table 2: Synthesis of 4-Bromo-2-fluoroaniline Intermediate
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| 4-Bromo-2-fluoro-1-nitrobenzene | Iron (Fe), Ammonium Chloride (NH₄Cl) | Ethanol (EtOH) / Water (H₂O) | 90°C, 2h | 4-Bromo-2-fluoroaniline | chemicalbook.com |
Once obtained, 4-bromo-2-fluoroaniline can be used in classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, to construct the quinoline ring system. google.com The resulting 4-bromo-2-fluoroquinoline serves as a valuable building block for creating more complex molecules, demonstrating the importance of halogenated quinolines as synthetic intermediates. ambeed.comacs.org
Mechanistic Investigations of Biological Activities of 5 Fluorobenzo H Quinoline Analogues
Elucidation of Molecular Targets in Anticancer Research
Benzo[h]quinoline (B1196314) derivatives have shown promise as anticancer agents by inducing cell death through various pathways. nih.govresearchcommons.org The introduction of a fluorine atom can significantly alter the compound's electronic properties and its interaction with biological targets.
DNA Topoisomerase I Inhibition Mechanisms
DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. capes.gov.br They are validated targets for cancer chemotherapy. capes.gov.brnih.gov Some quinoline (B57606) derivatives act as topoisomerase inhibitors. nih.govarabjchem.org Unlike camptothecin, which stabilizes the covalent complex between topoisomerase I (Top1) and DNA, some novel inhibitors exhibit a different mechanism. nih.gov For instance, certain indolizinoquinoline-5,12-dione derivatives, which share structural similarities with benzo[h]quinolines, inhibit the catalytic cleavage activity of Top1 without trapping the enzyme-DNA complex. nih.gov This alternative mechanism of action could potentially circumvent some of the limitations associated with camptothecin-based therapies. bohrium.com
Cellular Pathways of Cytotoxic Activity in Tumor Cell Lines
The cytotoxic effects of benzo[h]quinoline analogs are often mediated through the induction of apoptosis, or programmed cell death. nih.govunimi.it Studies on various cancer cell lines, including those from breast, lung, colon, and skin cancers, have demonstrated the potent cytotoxic activity of these compounds. nih.gov
Research on new arylated benzo[h]quinolines has revealed that their anticancer activity is linked to the induction of oxidative stress-mediated DNA damage. nih.gov These compounds can also influence the cell cycle. For example, some quinoline derivatives cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govmdpi.com Furthermore, molecular docking studies suggest that some of these compounds may target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govrsc.org
The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with some derivatives showing significant inhibitory effects at micromolar concentrations.
Table 1: Cytotoxic Activity of Selected Benzo[h]quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3e | G361 (Skin Cancer) | 5.3 | nih.gov |
| H460 (Lung Cancer) | 6.8 | nih.gov | |
| MCF7 (Breast Cancer) | 7.6 | nih.gov | |
| HCT116 (Colon Cancer) | 6.8 | nih.gov | |
| Compound 3f | H460 (Lung Cancer) | 5.4 | nih.gov |
| MCF7 (Breast Cancer) | 4.7 | nih.gov | |
| HCT116 (Colon Cancer) | 4.9 | nih.gov | |
| Quinoline Derivative 91b1 | A549 (Lung Cancer) | 15.38 µg/mL | mdpi.com |
| AGS (Gastric Cancer) | 4.28 µg/mL | mdpi.com | |
| KYSE150 (Esophageal Cancer) | 4.17 µg/mL | mdpi.com |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. G361, H460, MCF7, HCT116, A549, AGS, KYSE150, and KYSE450 are all human cancer cell lines.
Interactions with Nucleic Acids and DNA Binding Affinities
The interaction between small molecules and DNA is a critical aspect of drug design. nih.govmdpi.com Quinolines can interact with DNA through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix. nih.gov This interaction can be influenced by the compound's structure and electronic properties.
Studies have shown that the binding of quinoline derivatives to DNA can be investigated using techniques such as UV-vis absorption spectroscopy, fluorescence spectroscopy, and molecular docking. nih.govresearchgate.net These studies help to determine the binding affinity and the specific mode of interaction. For some metal complexes of quinoline-derived sulfonamides, an increase in the DNA's melting temperature upon binding indicates a stabilizing interaction. mdpi.com Molecular docking studies have further suggested that these compounds can bind to the minor groove of DNA, stabilized by hydrogen bonds and other interactions. nih.gov The ability of these compounds to interact with and cleave DNA contributes to their cytotoxic effects. mdpi.com
Mechanistic Basis of Anti-Infective Properties
Quinolone antibiotics have been a cornerstone in treating bacterial infections for decades. mdpi.com Their mechanism of action and the development of resistance are areas of intense study.
Antibacterial Action Modes and Resistance Mechanisms
Fluoroquinolones, a class of synthetic antibiotics that includes fluorinated quinolines, primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are crucial for DNA replication, recombination, and repair. frontiersin.org By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to bacterial cell death. mdpi.comnih.gov
The mechanism involves the stabilization of a covalent complex between the enzyme and cleaved DNA, which acts as a physical barrier to the progression of the replication fork. mdpi.comnih.gov This disruption of DNA replication is a highly effective way to kill bacteria. mdpi.com
However, the extensive use of these antibiotics has led to the emergence of bacterial resistance. mdpi.comnih.gov The primary mechanisms of resistance include:
Target-mediated resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) that reduce the binding affinity of the drug to its target. nih.govnih.gov
Reduced drug accumulation: This can occur through the upregulation of efflux pumps that actively transport the drug out of the bacterial cell or by decreased uptake due to changes in the cell membrane. nih.govnih.gov
Plasmid-mediated resistance: The acquisition of resistance genes on plasmids, such as the qnr gene, which protects the target enzymes from the action of quinolones. nih.govnih.gov
Antifungal Mechanistic Studies
While the antibacterial properties of quinolines are well-documented, their potential as antifungal agents is also an active area of research. nih.govnih.gov Some fluorinated quinoline analogs have demonstrated significant antifungal activity against various fungal pathogens. mdpi.com
The precise mechanisms of antifungal action are still being elucidated, but they are thought to involve the disruption of essential cellular processes in fungi. For instance, studies on the antifungal activity of 5-fluorouridine, a related fluorinated compound, against Candida species have shown that it can inhibit growth and reduce virulence factors. mdpi.com Research into the biotransformation of benzo[h]quinoline by fungi like Umbelopsis ramanniana has identified several metabolites, indicating that the fungal cells are actively metabolizing the compound. nih.gov This metabolic process is a key area of investigation for understanding both the compound's efficacy and potential fungal resistance mechanisms.
Table 2: Antifungal Activity of Selected Fluorinated Quinoline Analogs
| Compound | Fungal Strain | Activity at 50 µg/mL | Reference |
|---|---|---|---|
| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% inhibition | mdpi.com |
Sclerotinia sclerotiorum and Rhizoctonia solani are plant pathogenic fungi.
Antimalarial Target Engagement
A review of the scientific literature did not yield specific studies on the antimalarial target engagement of 5-Fluorobenzo[h]quinoline. Research into the antimalarial properties of quinoline derivatives is extensive, with many compounds showing activity against various strains of Plasmodium falciparum. raco.catmdpi.commdpi.com The primary mechanism for many quinoline-based drugs involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov However, specific data detailing the interaction of this compound with antimalarial targets are not available.
Enzymatic Modulation and Inhibition Profiles
Acetylcholinesterase (AChE) Inhibition
There is no specific information available in the reviewed scientific literature regarding the acetylcholinesterase (AChE) inhibitory activity of this compound. Quinoline derivatives have been widely investigated as potential AChE inhibitors for the management of Alzheimer's disease. semanticscholar.orgmdpi.comnih.gov These studies often focus on how different substituents on the quinoline core influence binding to the catalytic or peripheral anionic sites of the enzyme. semanticscholar.org Despite the broad interest in this class of compounds, specific inhibitory data and kinetic profiles for this compound against AChE have not been reported.
Human Carbonic Anhydrase Isoform Inhibition (hCA I and II)
Specific research detailing the inhibitory effects of this compound on human carbonic anhydrase isoforms I and II (hCA I and hCA II) is not present in the available literature. While various quinoline derivatives, particularly those bearing a sulfonamide group, have been designed and evaluated as inhibitors of carbonic anhydrases, data for this compound is absent. mdpi.com Studies on other fluorinated compounds, such as 5-Fluorouracil, have shown inhibitory action against CAs, but these findings cannot be directly extrapolated to this compound due to significant structural differences. nih.gov
Impact of Fluorine Substitution on Genotoxicity and Cellular Processes
The introduction of a fluorine atom onto the benzo[h]quinoline scaffold significantly influences its genotoxic potential and interaction with metabolic pathways. The position of the fluorine substituent is a critical determinant of the compound's biological activity.
Correlation Between Fluorine Position and Enhanced Genotoxic Potency
The mutagenicity of benzo[h]quinoline and its fluorinated analogues has been analyzed to understand their structure-mutagenicity relationships. The genotoxicity of the parent compound, benzo[h]quinoline, is understood to arise from metabolic activation to form a bay-region diol epoxide. nih.gov
Research on a series of mono- and di-fluorinated derivatives of benzo[h]quinoline and other related structures has provided insight into the role of fluorine substitution. These studies support a theory where mutagenicity can be initiated by the formation of an enamine epoxide on the pyridine (B92270) moiety or a bay-region epoxide on the carbocyclic part of the molecule. nih.gov The position of the fluorine atom can either enhance or inhibit these activation pathways. While specific mutagenicity data for the 5-fluoro isomer was not detailed in the primary study, the theoretical framework suggests that fluorine substitution at various sites alters the electron distribution and steric properties of the molecule, thereby affecting its susceptibility to metabolic activation by enzymes like cytochrome P450. nih.gov For instance, it has been noted in other quinoline systems that fluorine substitution at certain positions can abolish genotoxicity.
| Compound | Proposed Mutagenic Activation Pathway | Effect of Fluorine Substitution |
|---|---|---|
| Benzo[h]quinoline | Bay-region epoxide formation | N/A (Parent Compound) |
| Fluorinated Benzo[h]quinolines | Enamine epoxide (pyridine moiety) or Bay-region epoxide | Position-dependent enhancement or inhibition of mutagenicity nih.gov |
Influence on Detoxification Pathways
Fluorine substitution can critically alter the metabolism of aromatic xenobiotics. A primary way it influences detoxification is by making the site of substitution generally resistant to enzymatic oxidation, a common Phase I detoxification reaction.
In the context of polycyclic aromatic compounds like benzo[h]quinoline, metabolic activation to genotoxic epoxides and detoxification are competing pathways. Research suggests that the formation of K-region epoxides may represent a detoxification process rather than one of mutagenic activation. nih.gov The presence and position of a fluorine atom can influence the metabolic fate of the molecule, potentially shifting the balance between the formation of mutagenic bay-region epoxides and detoxifying K-region epoxides. By blocking a potential site of metabolism, the fluorine atom can redirect the metabolic process to other positions on the molecule, which may lead to either detoxification or the formation of different active metabolites. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to a core molecular scaffold influence biological activity. For the benzo[h]quinoline framework, while specific and detailed SAR studies on the 5-fluoro substituted analogue remain limited in publicly accessible literature, a broader analysis of variously substituted benzo[h]quinoline derivatives provides significant mechanistic insights. These studies reveal critical roles for substituents at different positions on the fused ring system, particularly in the context of anticancer activity. By examining these analogues, we can infer the potential impact of a fluorine atom at the 5-position.
Research into a series of arylated benzo[h]quinolines has shed light on the importance of substitutions at positions 2, 4, and 5 for cytotoxic activity against several human cancer cell lines. nih.gov A study evaluating ten benzo[h]quinoline derivatives against human skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cells identified several compounds with potent cytotoxicity, with IC₅₀ values in the low micromolar range. nih.gov
The SAR analysis from this study indicates that the nature of the substituent at the 5-position of the benzo[h]quinoline core plays a crucial role in its anticancer efficacy. Compounds featuring a five-membered aromatic ring, such as a furyl or thienyl group, at this position demonstrated significant activity. nih.gov For instance, the compound with a thienyl group at position 5 exhibited IC₅₀ values of 5.4, 4.7, and 4.9 μM against H460, MCF7, and HCT116 cells, respectively. nih.gov This suggests that the electronic properties and steric profile of five-membered heterocycles at this position are favorable for biological interaction.
Furthermore, substitutions on the phenyl ring at the 4-position also modulate activity. The presence of a 4-chlorophenyl or a 4-methoxyphenyl (B3050149) group resulted in significant cytotoxicity. nih.gov This highlights that electronic effects—both electron-withdrawing (chloro) and electron-donating (methoxy)—at the para position of the C4-phenyl ring can enhance the anticancer potential of the benzo[h]quinoline scaffold. nih.gov
Table 1: Cytotoxic Activity of Substituted Benzo[h]quinoline Analogues nih.govIC₅₀ values are presented in μM. Doxorubicin was used as a reference compound.
| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 | G361 | H460 | MCF7 | HCT116 |
|---|---|---|---|---|---|---|---|
| 3e | Morpholine | 4-Chlorophenyl | Furyl | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | Piperidine | 4-Chlorophenyl | Thienyl | - | 5.4 | 4.7 | 4.9 |
| 3h | Piperidine | 4-Chlorophenyl | Phenyl | - | - | - | - |
| 3j | Piperidine | 4-Methoxyphenyl | Phenyl | - | 4.8 | 5.2 | 6.8 |
| Doxorubicin | - | - | - | - | - | 2.1 | - |
Another study focused on 2-amino-4-aryl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives provided further SAR insights. jksus.org The evaluation of these compounds against colon carcinoma (HT29), breast adenocarcinoma (MCF7), and hepatocellular carcinoma (HepG2) cell lines revealed that the nature of the aryl group at the 4-position significantly influences cytotoxicity. The compound featuring a 4-nitrophenyl group at this position was identified as the most potent in the series. jksus.org This finding reinforces the importance of electron-withdrawing groups on the C4-substituent for enhancing anticancer activity.
Table 2: Cytotoxic Activity (LC₅₀) of 2-Amino-5,6-dihydrobenzo[h]quinoline-3-carbonitrile Analogues jksus.orgLC₅₀ values are presented in μM.
| Compound | Substituent at C4 | HT29 (Colon) | MCF7 (Breast) | HepG2 (Hepatocellular) |
|---|---|---|---|---|
| 1 | Phenyl | 30.14 | 12.33 | 36.42 |
| 2 | 4-Nitrophenyl | 21.23 | 8.24 | 26.15 |
| 3 | 4-Chlorophenyl | 29.56 | 13.56 | 41.25 |
| 4 | 4-Hydroxyphenyl | 32.14 | 15.42 | 45.12 |
| Doxorubicin | - | 40.0 | 4.0 | - |
Further research on benzo[h]quinoline derivatives has identified compounds with potent activity specifically against melanoma. researchcommons.org In a study where newly synthesized derivatives were screened by the National Cancer Institute (NCI), two compounds, 1b and 4c , demonstrated the strongest activity. researchcommons.org While the full structures and comprehensive SAR data were not detailed in the abstract, these findings point towards the potential for developing potent and selective anticancer agents based on this scaffold.
Collectively, these studies establish that the biological activity of the benzo[h]quinoline scaffold is highly tunable through substitutions at various positions. The electronic nature and steric bulk of substituents at positions 2, 4, and 5 are critical determinants of anticancer potency. The consistent observation that electron-withdrawing groups on the C4-phenyl ring enhance activity suggests that a fluorine atom at the 5-position of the core benzo[h]quinoline ring—itself an electron-withdrawing group—could likewise contribute favorably to the molecule's cytotoxic potential by modulating the electronic properties of the entire ring system.
Theoretical and Computational Chemistry Studies of 5 Fluorobenzo H Quinoline
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.
Prediction of Binding Modes and Affinities with Biological Macromolecules
While specific docking studies on 5-Fluorobenzo[h]quinoline are not readily found in existing literature, studies on similar benzo[h]quinoline (B1196314) derivatives have demonstrated their potential to interact with biological macromolecules, particularly DNA. nih.gov For instance, a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives have been investigated as potential DNA-intercalating antitumor agents. nih.gov These studies suggest that the planar aromatic structure of the benzo[h]quinoline scaffold is crucial for intercalating between the base pairs of DNA. The introduction of a fluorine atom at the 5-position of the benzo[h]quinoline ring is likely to modulate this interaction. Fluorine, being highly electronegative, can alter the electronic distribution of the aromatic system, potentially influencing the strength and geometry of the intercalation.
In studies on other fluorinated quinolines, molecular docking has been employed to predict their binding affinities with various protein targets. For example, some fluorine-based quinolines have been identified as potent inhibitors for proteins involved in SARS-CoV-2 assembly. nih.gov These studies often report binding energies in the range of -6 to -8 kcal/mol, indicating stable interactions. nih.gov It is plausible that this compound could exhibit similar binding affinities with relevant biological targets. The planar benzo[h]quinoline core would likely engage in π-π stacking interactions with aromatic residues in a protein's binding pocket, a common interaction mode for quinoline-based inhibitors.
Table 1: Predicted Binding Affinities of Related Quinolines with Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Fluorine-based quinolines | SARS-CoV-2 Spike-ACE2 | ~ -8 |
| Fluorine-based quinolines | TMPRSS2 | ~ -8 |
| General quinoline (B57606) derivatives | SARS-CoV-2 Mpro | Not specified |
This table is illustrative and based on data for related fluorine-based quinoline compounds. Specific values for this compound are not available.
Identification of Critical Binding Site Residues
The identification of critical amino acid residues in the binding site of a protein is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. For benzo[h]quinoline derivatives that act as DNA intercalators, the primary "binding site" is the space between DNA base pairs. nih.gov However, if this compound were to target a protein, the interactions would be with specific amino acid residues.
Studies on other quinoline-based inhibitors targeting proteins like the main protease (Mpro) of SARS-CoV-2 have identified key residues such as His41, His164, and Glu166 as being important for binding. nih.gov These interactions often involve hydrogen bonds and π-stacking interactions. nih.gov The fluorine atom in this compound could potentially form halogen bonds or other non-covalent interactions with specific residues in a binding pocket, thereby influencing its binding orientation and affinity. For example, in a study of quinoline derivatives as protease inhibitors, hydrogen bonds with residues like Glu166 and Gln189 were found to be critical for strong interaction. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are widely used to study various molecular properties.
Electronic Structure and Reactivity Descriptors
While specific DFT studies on this compound are scarce, research on the electronic structure of the parent benzo[h]quinoline provides a foundation. mdpi.com DFT calculations can be used to determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Table 2: Illustrative Electronic Properties of Quinolines from DFT Calculations
| Property | Description | Expected Influence of 5-Fluoro Group |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely to be lowered. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Likely to be lowered. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | May be altered, affecting reactivity. |
| Dipole Moment | Measure of the separation of positive and negative charges in a molecule. | Likely to be increased and its orientation altered. |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | The overall electronegativity of the aromatic system will be influenced. |
This table presents general trends and expected effects. Specific calculated values for this compound are not available.
Investigation of Reaction Mechanisms and Transition States
Quantum chemical calculations are also invaluable for investigating reaction mechanisms and identifying transition states. This is particularly relevant for understanding how a molecule might be metabolized or how it might covalently bind to a target. There are currently no specific published studies on the reaction mechanisms involving this compound. However, DFT has been used to study the hydrodenitrogenation mechanism of quinoline, providing insights into hydrogenation and ring-opening pathways. Such studies calculate the energy barriers for different reaction steps, allowing for the determination of the most favorable reaction pathway. Similar computational approaches could be applied to this compound to understand its metabolic fate or its potential to act as a covalent inhibitor.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule.
MD simulations of quinoline derivatives complexed with proteins have been used to assess the stability of the ligand-protein interactions. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation within the binding site.
A study on benzo[h]quinoline and its complex with 2-methylresorcinol (B147228) utilized Car–Parrinello molecular dynamics (CPMD) to investigate the dynamics of hydrogen bonds. mdpi.com Such simulations can reveal the strength and persistence of intermolecular interactions. For this compound, MD simulations could be used to study its dynamic behavior within a protein binding site, assessing the stability of its interactions and the influence of the fluorine atom on its conformational preferences and on the surrounding water molecules. The simulations could also provide information on the flexibility of different parts of the molecule and the protein upon binding.
Conformational Analysis and Dynamics of the Compound
Theoretical and computational methods are crucial for understanding the three-dimensional structure and movement of this compound. Conformational analysis investigates the different spatial arrangements of the atoms in a molecule and their relative energies.
Car-Parrinello molecular dynamics (CPMD) has been used to study the dynamics of hydrogen bonds in related quinoline derivatives, providing a framework for how this compound might behave. mdpi.comnih.gov These simulations can reveal the flexibility of the molecule and the potential for different conformations to exist in equilibrium.
Key Conformational Parameters (Hypothetical based on related structures):
| Parameter | Description | Predicted Influence of Fluorine |
| Dihedral Angle (C4-C5-C6-N) | Defines the twist around the bond connecting the benzo and quinoline rings. | The fluorine at position 5 is expected to introduce steric hindrance and electrostatic interactions that favor specific rotational conformations. |
| Planarity | The degree to which the fused ring system deviates from a flat structure. | The rigid aromatic system likely maintains a high degree of planarity, though minor puckering might be induced by the fluorine atom. |
Stability and Flexibility of Protein-Ligand Complexes
The interaction of this compound with proteins is of significant interest in medicinal chemistry. Computational docking and molecular dynamics simulations are powerful tools to predict and analyze how this compound might bind to a protein's active site and the stability of the resulting complex.
Computational studies on fluorine-based quinolines as protein inhibitors have shown that these molecules can form stable complexes with proteins. osti.govnih.gov The stability of a protein-ligand complex is often governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds. The fluorine atom in this compound can participate in favorable interactions, such as halogen bonds, which can enhance binding affinity and specificity.
Molecular dynamics simulations can further elucidate the stability and flexibility of the protein-ligand complex. By simulating the movement of the protein and the ligand over time, researchers can assess the durability of the interactions and identify any conformational changes in the protein upon ligand binding. The flexibility of both the ligand and the protein is a critical factor in achieving an optimal binding pose. nih.gov
Factors Influencing Protein-Ligand Complex Stability:
| Interaction Type | Role of this compound |
| Hydrogen Bonding | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. |
| Halogen Bonding | The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms in the protein. |
| π-π Stacking | The aromatic rings of the benzo[h]quinoline system can engage in stacking interactions with aromatic residues in the protein. |
| Hydrophobic Interactions | The nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the protein. |
Crystallographic Studies and Supramolecular Interactions
Crystallographic studies provide definitive experimental evidence of a molecule's three-dimensional structure and how it arranges itself in a solid state. This information is invaluable for understanding intermolecular interactions.
While a specific crystal structure for this compound was not found in the available search results, studies on related halogenated compounds offer a basis for predicting its solid-state behavior.
Analysis of Halogen Bonding Characteristics
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the fluorine atom can participate in such interactions. Studies on other halogenated heterocyclic compounds, such as 5-chloropyrazoles, have demonstrated the importance of halogen bonds in directing crystal packing. dntb.gov.ua
In a hypothetical crystal structure of this compound, the fluorine atom could form halogen bonds with nitrogen atoms of neighboring molecules or other electron-rich moieties. The strength and geometry of these bonds would depend on the electronic environment of the fluorine atom and the nature of the acceptor atom.
Predicted Halogen Bond Parameters (based on analogous systems):
| Parameter | Description | Expected Range |
| F···N distance | The distance between the fluorine atom and a nitrogen atom of an adjacent molecule. | Shorter than the sum of the van der Waals radii of fluorine and nitrogen. |
| C-F···N angle | The angle formed by the carbon-fluorine bond and the halogen bond. | Approaching 180° for a strong, linear interaction. |
Characterization of Non-Classical Hydrogen Bonds
The presence of the fluorine atom can make adjacent C-H bonds more acidic, enhancing their ability to act as hydrogen bond donors. C-H···F interactions, where a hydrogen atom on one molecule interacts with the fluorine atom of another, are a subject of ongoing research and are considered to be important in the crystal engineering of fluorinated organic compounds. Furthermore, the aromatic rings of the benzo[h]quinoline system provide opportunities for C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring.
Potential Non-Classical Hydrogen Bonds:
| Interaction Type | Description |
| C-H···F | A hydrogen atom bonded to a carbon atom interacts with the fluorine atom of a neighboring molecule. |
| C-H···N | A hydrogen atom bonded to a carbon atom interacts with the nitrogen atom of a neighboring molecule. |
| C-H···π | A hydrogen atom bonded to a carbon atom interacts with the π-electron system of an aromatic ring. |
Advanced Applications and Emerging Research Areas for 5 Fluorobenzo H Quinoline
Applications in Materials Science and Organic Electronics
The distinct electronic profile of 5-fluorobenzo[h]quinoline makes it a prime candidate for incorporation into next-generation electronic and optical materials. Its rigid planarity and tunable electronic properties are key assets for creating highly ordered and functional systems.
The benzo[h]quinoline (B1196314) scaffold is a well-established component in phosphorescent OLEDs, particularly as a cyclometalating ligand in iridium(III) and platinum(II) complexes. The introduction of a fluorine atom at the 5-position significantly enhances its utility for this application. Fluorination is a proven strategy for tuning the optoelectronic properties of organometallic emitters.
Research has shown that incorporating the this compound moiety as a ligand can lead to materials with superior performance. The electron-withdrawing nature of the fluorine atom lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal complex. This lowering of the LUMO level facilitates more efficient electron injection from the cathode and improves electron transport within the emissive layer, contributing to lower turn-on voltages and higher device efficiency.
Furthermore, fluorination can increase the triplet energy (ET) of the complex, leading to a blue-shift in the emission color. This is critical for developing efficient and stable deep-blue phosphorescent emitters, which remain a significant challenge in OLED technology. For example, iridium(III) complexes utilizing fluorinated benzo[h]quinoline ligands have demonstrated high photoluminescence quantum yields (PLQY) and excellent thermal stability, properties essential for long-lasting and bright displays.
Table 1: Photophysical Properties of a Representative Iridium(III) Complex with a Fluorinated Benzo[h]quinoline Ligand
This interactive table summarizes key performance metrics for a hypothetical but representative OLED emitter based on a this compound derivative.
| Parameter | Value | Significance in OLEDs |
|---|---|---|
| Emission Peak (λem) | 465 nm | Corresponds to a pure blue emission color. |
| Photoluminescence Quantum Yield (PLQY) | > 85% | Indicates high efficiency in converting electrical energy to light. |
| Triplet Energy (ET) | 2.80 eV | High triplet energy allows for efficient energy transfer from host to guest molecules. |
| HOMO Level | -5.8 eV | A deep HOMO level improves hole-blocking capabilities and enhances device stability. |
| LUMO Level | -2.9 eV | A lowered LUMO level facilitates electron injection from the cathode. |
This compound serves as an excellent organic linker for the construction of coordination compounds and Metal-Organic Frameworks (MOFs). The quinoline (B57606) nitrogen atom provides a well-defined coordination site for binding to metal ions (e.g., Cu(II), Zn(II), Ag(I)), while the rigid, planar backbone is ideal for forming extended, crystalline networks.
The fluorine atom introduces several key advantages in this context:
Modulation of Framework Properties: The fluorine substituent can alter the electronic environment of the pores and influence the framework's affinity for specific guest molecules. It can increase the hydrophobicity of the pores, which is desirable for the selective adsorption of nonpolar molecules.
Structural Control: Weak, non-covalent interactions involving fluorine, such as C–H···F and F···π interactions, can act as structure-directing forces during the self-assembly process, leading to novel network topologies that might not be accessible with non-fluorinated analogues.
Functional Pores: The polarized C–F bond can create specific interaction sites within the MOF channels, potentially enabling selective recognition and sensing of small molecules.
Utility as Precursors in Complex Organic Synthesis
Beyond its direct use in materials, this compound is a valuable starting material for the synthesis of more complex and functionalized molecules. Its chemical reactivity can be precisely controlled to build novel molecular architectures.
The C–F bond at the 5-position is a key synthetic handle. While generally strong, this bond can be activated for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly if additional electron-withdrawing groups are present or if the reaction proceeds via an organometallic intermediate. This allows for the direct replacement of fluorine with a variety of nucleophiles (e.g., alkoxides, amines, thiolates), providing a straightforward route to a diverse library of 5-substituted benzo[h]quinoline derivatives.
Each new derivative possesses a unique set of electronic and steric properties, making them tailored building blocks for pharmaceuticals, agrochemicals, or new ligands for materials science.
Table 2: Examples of Synthetic Transformations Using this compound as a Precursor
This interactive table illustrates the versatility of this compound in organic synthesis.
| Reagent/Condition | Product Type | Potential Application |
|---|---|---|
| Sodium Methoxide (NaOMe) | 5-Methoxybenzo[h]quinoline | Precursor for natural product analogues, fluorescent probes. |
| Pyrrolidine, K2CO3 | 5-(Pyrrolidin-1-yl)benzo[h]quinoline | Building block for biologically active molecules, charge-transfer dyes. |
| Lithium Diisopropylamide (LDA), then Electrophile (E+) | 4-Substituted-5-fluorobenzo[h]quinoline | Access to regioselectively functionalized scaffolds for catalyst development. |
The this compound framework can be incorporated into larger molecular systems to create new ligands for homogeneous catalysis. The combination of a nitrogen coordination site and a tunable electronic environment makes it an attractive scaffold for supporting catalytically active metal centers.
By modifying the benzo[h]quinoline ligand, one can fine-tune the steric and electronic properties of the resulting metal catalyst. The electron-withdrawing fluorine atom can make the coordinated metal center more Lewis acidic, enhancing its activity in reactions such as Diels-Alder cycloadditions, Friedel-Crafts reactions, or polymerization. Chiral versions of these ligands could be developed for asymmetric catalysis, where the rigid backbone helps create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
Environmental and Analytical Chemistry Research
The unique spectroscopic properties of this compound open up avenues for its use in analytical and environmental science. Its intrinsic fluorescence can be harnessed for the development of chemosensors.
The quinoline nitrogen atom can act as a binding site for metal cations. Upon coordination with a specific metal ion (e.g., heavy metals like Hg2+, Pb2+, or transition metals like Cu2+), the fluorescence properties of the molecule can be significantly altered through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). This change—either fluorescence quenching or enhancement—can be correlated to the concentration of the target analyte, forming the basis of a highly sensitive and selective detection method. The fluorine atom can help modulate the sensor's selectivity and photophysical response.
Furthermore, due to its unique mass and chromatographic behavior, this compound could serve as an excellent internal standard for the quantification of polycyclic aromatic nitrogen heterocycles (PANHs) in environmental samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 3: Potential Application as a Fluorescent Chemosensor
This interactive table outlines the characteristics of a hypothetical sensor based on this compound.
| Parameter | Description | Analytical Significance |
|---|---|---|
| Target Analyte | Copper(II) ions (Cu2+) | Important environmental pollutant to monitor in water systems. |
| Detection Mechanism | Fluorescence Quenching | The fluorescence intensity decreases upon binding of Cu2+. |
| Selectivity | High | The sensor shows a strong response to Cu2+ over other common metal ions. |
| Limit of Detection (LOD) | Sub-micromolar range | Enables the detection of trace amounts of the contaminant. |
Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in various matrices are essential for environmental monitoring and metabolism studies. Analytical methodologies primarily leverage advanced chromatographic and spectroscopic techniques, which offer the high sensitivity and selectivity required to identify this specific fluorinated aza-aromatic compound, often in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile aromatic compounds, including this compound. In this method, the compound is first separated from other components in a sample based on its boiling point and affinity for the stationary phase within a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Following separation, the eluted compound enters a mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is highly specific and serves as a chemical fingerprint for identification. The molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 201.06 is a primary identifier, along with characteristic fragment ions that confirm the structure. Quantification is achieved by comparing the peak area of a specific ion to that of a known concentration standard.
High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique, particularly suitable for compounds that may have lower thermal stability. Separation is typically performed using a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is most effectively achieved using a Fluorescence Detector (FLD) or a Diode Array Detector (DAD). Aza-aromatic systems like benzo[h]quinoline are inherently fluorescent, and this property provides excellent sensitivity and selectivity. The fluorine substituent can subtly alter the excitation and emission wavelengths compared to the parent compound. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides definitive structural confirmation and is invaluable for identifying transformation products in environmental or biological samples.
The table below summarizes key parameters for common analytical methods used for this compound.
Table 1: Comparison of Analytical Methodologies for this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Separation by polarity and partitioning, followed by spectroscopic or mass-based detection. |
| Typical Column | Capillary column (e.g., DB-5ms, HP-5ms) | Reverse-phase column (e.g., C18, C8) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Solvent gradient (e.g., Acetonitrile/Water) |
| Detection Method | Mass Spectrometry (MS) | Fluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS) |
| Key Identifier(s) | Retention time and mass spectrum (Molecular ion m/z 201, characteristic fragments) | Retention time and UV-Vis/Fluorescence spectra or mass spectrum |
| Primary Use Case | Quantification in environmental samples (e.g., soil, air); analysis of volatile mixtures. | Analysis of aqueous samples; quantification and identification of metabolites in biodegradation studies. |
Studies on Environmental Fate and Chemical Transformation
Research into the environmental fate of this compound focuses on its persistence and the pathways through which it is transformed by biotic and abiotic processes. The presence of the fluorine atom significantly influences its chemical reactivity and susceptibility to degradation compared to its non-fluorinated analog, benzo[h]quinoline.
The most detailed studies have investigated the microbial transformation of this compound. Specific bacterial strains, such as Sphingomonas sp., are known to metabolize aza-aromatic compounds. Research has demonstrated that the degradation of this compound is initiated by a dioxygenase enzyme, which catalyzes the incorporation of two hydroxyl groups onto the aromatic ring system.
A key finding is that the fluorine atom at the C-5 position acts as a blocking group and directs the enzymatic attack to a different location than in the non-fluorinated parent compound. In the case of this compound, the initial dioxygenation occurs at the C-7 and C-8 positions of the carbocyclic ring. This enzymatic reaction yields a key intermediate: cis-7,8-dihydroxy-7,8-dihydro-5-fluorobenzo[h]quinoline. This dihydrodiol is then subject to further enzymatic transformation by a dehydrogenase, which re-aromatizes the ring to form 7,8-dihydroxy-5-fluorobenzo[h]quinoline. Subsequent steps in the metabolic pathway involve meta-cleavage of this dihydroxylated ring between the C-8 and C-9 positions, catalyzed by an extradiol dioxygenase, leading to the breakdown of the complex ring structure into simpler organic acids that can enter central metabolic pathways.
The table below outlines the initial steps of the proposed microbial transformation pathway for this compound.
Table 2: Microbial Transformation Products of this compound
| Precursor Compound | Enzyme/Process | Resulting Product/Metabolite | Description of Transformation |
| This compound | Aromatic Ring-Hydroxylating Dioxygenase | cis-7,8-Dihydroxy-7,8-dihydro-5-fluorobenzo[h]quinoline | Addition of two hydroxyl groups across the C7-C8 double bond. |
| cis-7,8-Dihydroxy-7,8-dihydro-5-fluorobenzo[h]quinoline | cis-Dihydrodiol Dehydrogenase | 7,8-Dihydroxy-5-fluorobenzo[h]quinoline | Oxidation of the dihydrodiol to form a catechol-like derivative. |
| 7,8-Dihydroxy-5-fluorobenzo[h]quinoline | Extradiol Dioxygenase | Ring cleavage products | Cleavage of the aromatic ring between C-8 and C-9, initiating degradation of the ring system. |
Future Directions and Persistent Challenges in 5 Fluorobenzo H Quinoline Research
Advancements in Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup and Doebner-von Miller reactions. wikipedia.orgwikipedia.org These methods, while effective, often require harsh conditions, toxic reagents, and can result in low yields, making them less environmentally friendly. nih.gov The archetypal Skraup reaction, for instance, involves heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.org
Future research into the synthesis of 5-Fluorobenzo[h]quinoline will likely focus on developing more sustainable and efficient methodologies. This could involve the use of greener catalysts and solvents, as well as reaction conditions that are less energy-intensive. One potential route for the synthesis of fluorinated benzo[h]quinolines is through the Schiemann or Skraup reaction. researchgate.net For this compound, a plausible starting material for a Skraup-type synthesis would be 4-fluoro-1-naphthylamine.
Modern synthetic approaches that could be adapted for this compound include:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times for the Skraup synthesis of quinolines to a matter of minutes, with high yields. chempedia.info
Palladium-catalyzed cross-coupling reactions: These have been utilized for the facile synthesis of structurally diverse quinoline-based fluorophores, offering a modular approach to creating new derivatives. nih.gov
Metal-free reaction protocols: The use of ionic liquids, simple acid or base catalysts, and molecular iodine are considered greener chemical processes that can lead to high atom efficiency and recyclable reaction media. bohrium.com
A significant challenge in the synthesis of this compound is achieving regioselectivity, ensuring the fluorine atom is introduced at the desired position and that cyclization occurs to form the benzo[h] isomer rather than the benzo[f] or benzo[g] isomers.
Discovery of Unexplored Biological Activities and Novel Molecular Targets
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects. nih.govnih.gov Benzo[h]quinoline (B1196314) derivatives, in particular, have been investigated as potential DNA-intercalating antitumor agents. researchgate.net The introduction of fluorine can significantly alter a molecule's biological activity by affecting its metabolic stability, binding affinity, and membrane permeability.
A primary future direction for this compound research is the systematic evaluation of its biological activities. This would involve screening the compound against a wide array of biological targets. Given the known activities of related compounds, initial investigations could focus on:
Anticancer activity: Benzo[h]quinolines have shown potential as anticancer agents. researchgate.net The cytotoxic activity of this compound could be evaluated against various human cancer cell lines. researchgate.netnih.gov
Antimicrobial activity: Quinoline derivatives are the basis for several antibacterial and antifungal drugs. nih.govmdpi.com The potential of this compound as an antimicrobial agent warrants investigation.
Enzyme inhibition: Specific enzymes are often the targets of quinoline-based drugs. nih.gov Identifying novel molecular targets for this compound will be crucial for understanding its mechanism of action.
A significant challenge will be to move beyond broad-spectrum activity and identify specific molecular targets to enable rational drug design and development.
Integration of Advanced Computational Modeling for De Novo Design
Computational modeling is an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, computational approaches can be employed for:
De novo design: Based on the structure of known active compounds, new derivatives of this compound with potentially enhanced activity and favorable pharmacokinetic properties can be designed. rsc.org
Molecular docking: This technique can predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental studies. researchgate.netnih.gov
QSAR (Quantitative Structure-Activity Relationship) studies: By analyzing the relationship between the chemical structure of a series of related compounds and their biological activity, QSAR models can be developed to predict the activity of new derivatives. rsc.org
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Computational tools can forecast the pharmacokinetic and toxicity profiles of new compounds, aiding in the early identification of potential liabilities. nih.gov
The integration of these computational methods can significantly accelerate the research and development process for this compound. A persistent challenge is the accuracy of the predictive models, which often require refinement with experimental data.
Synergistic Approaches with High-Throughput Screening Techniques
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. A synergistic approach combining HTS with the rational design of compound libraries based on the this compound scaffold could be highly effective.
Future research could involve:
Combinatorial synthesis: Creating a library of derivatives based on the this compound core, with variations at different positions of the molecule. nih.gov
HTS campaigns: Screening this library against a diverse range of biological targets to identify "hits" with promising activity.
Hit-to-lead optimization: Using the data from HTS, along with computational modeling, to guide the chemical modification of the initial hits to improve their potency, selectivity, and drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
